Cas no 95266-40-3 (Trinexapac-ethyl)

Trinexapac-ethyl structure
Trinexapac-ethyl structure
Trinexapac-ethyl
95266-40-3
C13H16O5
252.263144493103
MFCD01632318
61774
329755714

Trinexapac-ethyl Properties

Names and Identifiers

    • Ethyl 4-(cyclopropyl(hydroxy)methylene)-3,5-dioxocyclohexanecarboxylate
    • METRO
    • CIMETOCARB-ETHYL
    • CIMECTOCARB-ETHYL
    • SONIS
    • MODDUS
    • PRIMO
    • 4-(Cyclopropyl-alpha-hydroxymethylene)-3,5-dioxo-cyclohexanecarboxylic acid ethyl ester
    • Ethyl 4-cyclopropyl(hydroxy)methylene-3,5-dioxocyclohexanecarboxylate
    • 3.3'-Dimethylglutaricanhydride
    • Ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate
    • ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate
    • Trinexapac-ethyl
    • Trinexapac-ethyl Standard
    • Cimectacarb
    • ethyl (RS)-4-cyclopropyl(hydroxy)methylene-3,5-dioxocyclohexanecarboxylate
    • ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate
    • Trinexapac-ethyl [ISO]
    • Q89W563T9J
    • Cyclohexanecarboxylic acid, 4-(cyclopropylhydroxymethylene)-3,5-dioxo-, ethyl ester
    • EPA Pesticide Chemical Code 112602
    • 4-(Cyclopropyl-alpha-hydroxymethylene)-3,5-diox
    • CGA 163935
    • Primo Maxx
    • TRINEXAPAC-ETHYL [MI]
    • CGA-163935
    • 95266-40-3
    • CHEMBL3182004
    • Trinexapac-ethyl, PESTANAL(R), analytical standard
    • DS-6168
    • 4-(Cyclopropyl-alpha-hydroxymethylene)-3,5-dioxocyclohexanecarboxylic acid ethyl ester
    • NCGC00255216-01
    • C18541
    • 3-hydroxy-5-oxo-4-cyclopropanecarbonyl-cyclohex-3-ene-1-carboxylic acid ethyl ester
    • CGA 163935; Cimectacarb; Moddus; Primo; Primo Maxx
    • CAS-95266-40-3
    • CHEBI:81817
    • ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexanecarboxylate
    • 4-(Cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylic acid ethyl ester
    • VDA26640
    • SCHEMBL10001994
    • DTXSID9032535
    • AKOS016014448
    • ethyl 4-cyclopropanecarbonyl-3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
    • MFCD01632318
    • C77286
    • UNII-Q89W563T9J
    • DTXCID7012535
    • Q27155616
    • PALISADE
    • RVKCCVTVZORVGD-QXMHVHEDSA-N
    • SCHEMBL118484
    • NS00001581
    • RVKCCVTVZORVGD-UHFFFAOYSA-N
    • HY-W022973
    • Tox21_301906
    • Moddus
    • cimectocarb-ethyl
    • Primo
    • Ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate
    • +Expand
    • MFCD01632318
    • RVKCCVTVZORVGD-QXMHVHEDSA-N
    • 1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3/b12-11-
    • O=C1CC(C(OCC)=O)CC(=O)/C/1=C(\C1CC1)/O

Computed Properties

  • 252.10000
  • 1
  • 5
  • 4
  • 252.099774
  • 18
  • 411
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 80.7

Experimental Properties

  • 1.31980
  • 80.67000
  • nD30 1.5350
  • 467.6°C at 760 mmHg
  • 36-39 °C
  • 0.0±2.1 mmHg at 25°C
  • 150.8±21.4 °C
  • Chloroform, Methanol
  • White powder
  • 4.7(at 25℃)
  • 1.2380 (rough estimate)

Trinexapac-ethyl Security Information

  • GU8473500
  • 2
  • H303+H313+H333
  • NONH for all modes of transport
  • H302-H315-H319-H335
  • P261-P305+P351+P338
  • Sealed in dry,Room Temperature
  • Warning
  • LD50 in rats (mg/kg): 4460 orally; >4000 dermally (Kerber)

Trinexapac-ethyl Customs Data

  • 2918300015
  • China Customs Code:

    2918300015

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2918300015. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:S(import or export registration certificate for pesticides). MFN tariff:6.5%. General tariff:30.0%

Trinexapac-ethyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC69952-100mg
Trinexapac-ethyl
95266-40-3
100mg
$263.00 2024-07-18
abcr
AB492168-1 g
Ethyl 4-(cyclopropyl(hydroxy)methylene)-3,5-dioxocyclohexanecarboxylate
95266-40-3
1g
€226.10 2023-04-20
Chemenu
CM202191-1g
Ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate
95266-40-3 95%
1g
$102 2021-08-04
Cooke Chemical
LN6627046-250mg
Ethyl4-(cyclopropyl(hydroxy)methylene)-3,5-dioxocyclohexanecarboxylate
95266-40-3 95+%
250mg
RMB 48.80 2023-09-07
eNovation Chemicals LLC
K57330-100mg
Ethyl4-cyclopropyl(hydroxy)methylene-3,5-dioxocyclohexanecarboxylate
95266-40-3 98%
100mg
$350 2022-09-10
TRC
T886298-100mg
Trinexapac-ethyl
95266-40-3
100mg
$ 85.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
P-1034S-1mL
Trinexapac-ethyl,100 μg/mL in Methanol
95266-40-3 100 μg/mL in Methanol
1mL
¥ 649 2022-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E28170-1g
Trinexapac-ethyl
95266-40-3 90%
1g
¥121.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KS805-5g
Trinexapac-ethyl
95266-40-3 95+%
5g
¥439.0 2022-06-09
SHENG KE LU SI SHENG WU JI SHU
sc-229607-100 mg
Trinexapac-ethyl,
95266-40-3
100MG
¥677.00 2023-07-10

Trinexapac-ethyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  pH 7
Reference
Acylcyclohexanedione derivatives as potential in vivo sequential inhibitors of 4-hydroxyphenylpyruvate dioxygenase and GA20 3β-hydroxylase
Huang, Jian-Lin; Liu, Hun-Ge; Yang, Ding-Yah, Bioorganic & Medicinal Chemistry Letters, 2003, 13(5), 927-930

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1-Butanaminium, N,N,N-tributyl-, azide (1:1) Solvents: Chloroform ,  Water ;  25 °C
1.2 Reagents: Hydrochloric acid ;  pH 3
Reference
Method for preparing cyclohexane triketone compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Toluene ;  50 °C; 1 h, 50 °C
1.2 Reagents: N,N-Dimethylaniline Solvents: Methanol ;  0 - 10 °C; 5 h, 0 - 10 °C
1.3 Reagents: Water ;  30 min
Reference
Process for preparation of plant growth regulator Trinexapac intermediate
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  cooled; overnight, rt
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  5 h, reflux
Reference
Synthesis of Trinexapac-ethyl
Gao, Min; Wang, Xiaozhong; Dai, Liyan; Chen, Yingqi, Nongyao, 2006, 45(8), 535-536

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cupric acetate Solvents: Ethanol ;  rt → -5 °C; 3 h, -5 °C
Reference
Production method and recovery method for ethyl 4-cyclopropyl (hydroxy) methylene-3,5-diketocyclohexanecarboxylate
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 2 - 3 h, 0 °C
1.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 - 5 h, 2 atm, 100 °C
1.3 pH 3 - 4
1.4 Catalysts: Sulfuric acid Solvents: Water ;  rt
Reference
Preparation of trinexapac-ethyl
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: N,N-Dimethylaniline ;  cooled
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  4 h, 60 °C
1.3 Reagents: Water ;  pH 5 - 6
Reference
Process for preparation of trinexapac-ethyl
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: Sodium azide Solvents: Toluene ;  4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Study on synthesis of trinexapac-ethyl
Zhu, Chang-song; Huang, Bin; Liu, Jun-jie; Yang, Jun; Ji, Jian-fei; et al, Jingxi Yu Zhuanyong Huaxuepin, 2011, 19(8), 11-13

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  reflux; 2 h, reflux
1.2 2.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, cooled
Reference
Process for preparation of trinexapac-ethyl
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  cooled; 30 °C; 15 h, 30 °C
1.2 Catalysts: Sodium ethoxide Solvents: 1,2-Dichloroethane ;  5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of Trinexapac-ethyl
Tian, Shuai; Gao, Zhongliang; Xie, Zhendong, Huaxue Shijie, 2018, 59(11), 749-753

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  0 - 15 °C; 1 - 5 h, 0 - 15 °C
1.2 Reagents: Ethanedinitrile Solvents: Acetone ;  15 °C → 90 °C; 90 - 95 °C; 95 °C → 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 15 - 30 °C
Reference
Method for preparing high-content trinexapac-ethyl
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium cyanide Solvents: Dimethylformamide ,  Toluene ;  rt → 90 °C; 4 h, 80 - 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
Process for preparation of plant growth regulator trinexapac-ethyl
, China, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Preparation of cyclohexanedionecarboxylic acid derivatives as herbicides and plant growth regulators
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of inactivated viral vaccines using furocoumarins and long wavelength UV irradiation, under a non-oxidizing atmosphere
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Cyclohexanedionecarboxylic acid derivatives having a herbicidal and plant growth regulating activity
, European Patent Organization, , ,

Trinexapac-ethyl Raw materials

Trinexapac-ethyl Preparation Products

Trinexapac-ethyl Suppliers

Hubei XinHongli Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95266-40-3)
ZHU YU WEI
15172537016
1018283355@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95266-40-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:95266-40-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com

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